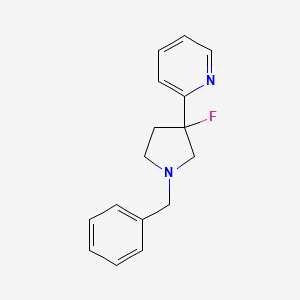
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Vue d'ensemble
Description
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C16H17FN2 and a molecular weight of 256.32 g/mol. This compound features a pyridine ring substituted with a fluorinated pyrrolidinyl group, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through the cyclization of an appropriate amino acid derivative or through the reduction of a pyrrolidinone precursor.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Benzyl Group Addition: The benzyl group can be introduced via a benzyl halide in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution.
Coupling with Pyridine: The final step involves the coupling of the fluorinated pyrrolidinyl core with pyridine, typically using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to reduce functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and various organic solvents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride, and anhydrous ether.
Substitution: Alkyl halides, amines, and bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, ligands, and amines.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted pyridines or pyrrolidines.
Coupling Reactions: Amides or substituted pyridines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases related to the central nervous system or cardiovascular system.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can be compared to other similar compounds, such as:
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)pyridine: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-(1-Benzyl-3-methoxypyrrolidin-3-yl)pyridine: Similar structure but with a methoxy group instead of a fluorine atom.
2-(1-Benzyl-3-aminopyrrolidin-3-yl)pyridine: Similar structure but with an amino group instead of a fluorine atom.
Propriétés
IUPAC Name |
2-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-8-4-5-10-18-15)9-11-19(13-16)12-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMBFPXSFCXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=N2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


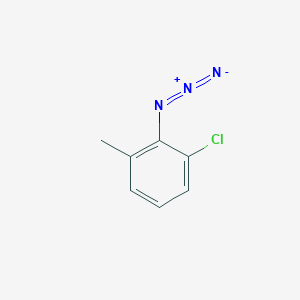


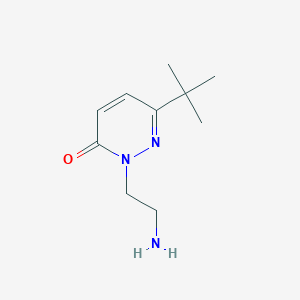
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)

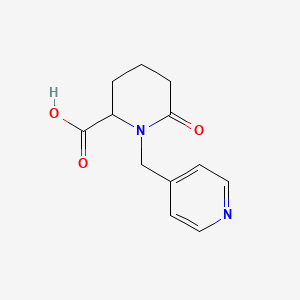
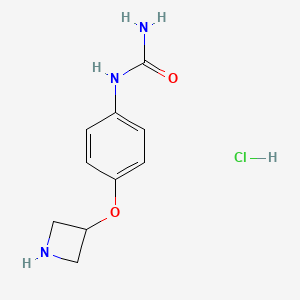

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
